molecular formula C19H10ClF3N2S B3034940 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 252060-03-0

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B3034940
CAS No.: 252060-03-0
M. Wt: 390.8 g/mol
InChI Key: VSLDLCLARPAILG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is an organic compound with the molecular formula C19H10ClF3N2S. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLDLCLARPAILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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